N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide
Description
N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chlorophenyl group and a methyl group, as well as an oxazepane ring with a carboxamide functional group
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-12-10-21(6-7-24-11-12)17(23)19-16-8-13(2)22(20-16)15-5-3-4-14(18)9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQENDPCSGCFXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCOC1)C(=O)NC2=NN(C(=C2)C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-chlorophenylhydrazine reacts with 5-methyl-1,3-diketone under acidic conditions to form the desired pyrazole ring.
Substitution Reaction: The chlorophenyl group is introduced via a substitution reaction, where the pyrazole ring is treated with a chlorinating agent such as thionyl chloride.
Formation of the Oxazepane Ring: The oxazepane ring is formed by cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide: can be compared with other pyrazole and oxazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. Its dual presence of pyrazole and oxazepane rings, along with the chlorophenyl and carboxamide groups, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
